molecular formula C13H11Cl2NO2 B13951431 Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate CAS No. 50593-27-6

Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate

Cat. No.: B13951431
CAS No.: 50593-27-6
M. Wt: 284.13 g/mol
InChI Key: DVKLXZSPPZIMIQ-UHFFFAOYSA-N
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Description

Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H11Cl2NO2. This compound is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of chlorine atoms and the quinoline core structure contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as molecular iodine or zinc oxide under solvent-free conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are also employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at the 2-position can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of various substituted quinoline derivatives.

    Oxidation Reactions: Formation of carboxylic acid derivatives.

    Reduction Reactions: Formation of tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective anticancer agents .

Comparison with Similar Compounds

Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

Biological Activity

Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities. The synthesis of this compound typically involves various chemical reactions, including oxidation and substitution processes that yield different derivatives with varying biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showcasing potential as a lead compound in the development of new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis through binding interactions with DNA and enzymes essential for bacterial growth.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer). The compound's cytotoxicity was assessed using the MTT assay, revealing significant reductions in cell viability at specific concentrations. For instance, IC50 values were reported to be lower than those of standard chemotherapeutic agents like cisplatin .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in cellular processes, leading to disrupted DNA replication and cell cycle arrest. Such interactions are crucial for its antimicrobial and anticancer effects .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound:

  • Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced the proliferation of A549 and HT29 cells with IC50 values ranging from 0.77 to 2.36 μM, indicating its potential as an effective anticancer agent .
  • Antimicrobial Activity : The compound was tested against various pathogenic bacteria, showing effective inhibition at concentrations lower than those required for traditional antibiotics, suggesting its utility in overcoming drug resistance.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (μM)
This compoundHighHigh0.77 - 2.36
4,7-Dichloro-8-MethylquinolineModerateModerate>10
5,7-Dichloro-2-MethylquinolineLowLow>20

This table illustrates that this compound possesses superior biological activity compared to its analogs.

Properties

CAS No.

50593-27-6

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.13 g/mol

IUPAC Name

ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)11-7(2)16-10-6-8(14)4-5-9(10)12(11)15/h4-6H,3H2,1-2H3

InChI Key

DVKLXZSPPZIMIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1Cl)Cl)C

Origin of Product

United States

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